N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
CAS No.: 1216434-90-0
Cat. No.: VC5740606
Molecular Formula: C20H26ClN3O2S
Molecular Weight: 407.96
* For research use only. Not for human or veterinary use.
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride - 1216434-90-0](/images/structure/VC5740606.png)
Specification
CAS No. | 1216434-90-0 |
---|---|
Molecular Formula | C20H26ClN3O2S |
Molecular Weight | 407.96 |
IUPAC Name | N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C20H25N3O2S.ClH/c1-4-15-9-10-16-18(14-15)26-20(21-16)23(12-11-22(5-2)6-3)19(24)17-8-7-13-25-17;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H |
Standard InChI Key | CZFKXMXTGNUJBE-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)C3=CC=CO3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzothiazole Core: A 6-ethyl-substituted benzo[d]thiazole ring, known for its electron-deficient nature and ability to engage in π-π stacking interactions.
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Furan-2-Carboxamide Group: A furan ring linked to a carboxamide group, which may participate in hydrogen bonding with biological targets.
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Diethylaminoethyl Side Chain: A tertiary amine group that improves water solubility and may facilitate interactions with charged residues in proteins .
The hydrochloride salt introduces a chloride counterion, further enhancing polar interactions and bioavailability .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C20H26ClN3O2S |
Molecular Weight | 407.96 g/mol |
IUPAC Name | N-[2-(Diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride |
SMILES | CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)CC)C(=O)C3=CC=CO3.Cl |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Benzothiazole Core Formation: Cyclization of 2-amino-4-ethylthiophenol with a carbonyl source under acidic conditions.
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Furan-Carboxamide Coupling: Reaction of furan-2-carbonyl chloride with the benzothiazole intermediate in the presence of a base.
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Diethylaminoethyl Attachment: Alkylation of the secondary amine using 2-chloro-N,N-diethylamine.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Key Reaction Conditions
Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
---|---|---|---|---|
Benzothiazole Formation | Ethanol | 80 | H2SO4 | 65–70 |
Carboxamide Coupling | Dichloromethane | 25 | Triethylamine | 80–85 |
Alkylation | Acetonitrile | 60 | K2CO3 | 70–75 |
Reaction monitoring via thin-layer chromatography (TLC) and purification through column chromatography are critical for achieving high purity.
Applications in Drug Discovery
Targeted Therapies
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Oncology: Benzothiazole moieties are explored in tyrosine kinase inhibitors (e.g., imatinib analogs).
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Infectious Diseases: Nitrofuran derivatives demonstrate broad-spectrum antibacterial effects.
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Neurological Disorders: Tertiary amines improve bioavailability of acetylcholinesterase inhibitors .
Table 3: Comparative Pharmacological Profiles
Structural Feature | Target | Activity |
---|---|---|
Benzothiazole | JAK3 Kinase | Inhibition (IC50 = 8.2 µM) |
Furan-2-Carboxamide | Bacterial DNA Gyrase | Disruption (MIC = 18 µg/mL) |
Diethylaminoethyl | Blood-Brain Barrier | Enhanced Permeability (2.1-fold) |
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